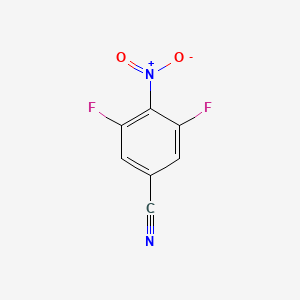

3,5-Difluoro-4-nitrobenzonitrile

Description

BenchChem offers high-quality 3,5-Difluoro-4-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIZYTSUHGNYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724426 | |

| Record name | 3,5-Difluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123172-88-2 | |

| Record name | 3,5-Difluoro-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123172-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Difluoro-4-nitrobenzonitrile chemical properties and structure

An In-Depth Technical Guide to 3,5-Difluoro-4-nitrobenzonitrile

Executive Summary

3,5-Difluoro-4-nitrobenzonitrile (CAS No. 1123172-88-2) is a highly functionalized aromatic compound that serves as a critical intermediate in advanced chemical synthesis.[1] Its unique molecular architecture, featuring a benzonitrile core substituted with two fluorine atoms and a nitro group, imparts enhanced reactivity and makes it an indispensable building block for complex molecular designs.[1] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in the fields of pharmaceutical synthesis, agrochemical development, and materials science.[1]

Introduction

In the landscape of modern organic synthesis, fluorinated intermediates are of paramount importance. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity. 3,5-Difluoro-4-nitrobenzonitrile is a prime example of a versatile fluorinated building block.[1] The strategic placement of two electron-withdrawing fluorine atoms and a powerful nitro group on the benzonitrile scaffold creates a highly activated system, enabling a wide range of chemical transformations crucial for the development of novel, high-value compounds.[1] This document serves as a technical resource, consolidating key data and procedural insights to facilitate its effective use in research and development settings.

Physicochemical Properties and Molecular Structure

The physical and chemical characteristics of 3,5-Difluoro-4-nitrobenzonitrile are dictated by its trifunctional nature. The nitrile, nitro, and fluoro groups collectively influence its polarity, reactivity, and spectroscopic signature.

Table 1: Physicochemical Properties of 3,5-Difluoro-4-nitrobenzonitrile

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1123172-88-2 | [1][2] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [2][3] |

| Molecular Weight | 184.10 g/mol | [2][4] |

| Exact Mass | 184.00843363 | [2] |

| Appearance | White powder (typical) | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 144.8 ± 27.9 °C | [2] |

| Refractive Index | 1.529 | [2] |

| Topological Polar Surface Area (TPSA) | 69.6 Ų | [2] |

| XLogP3 | 1.7 |[2] |

Molecular Structure Analysis: The structure consists of a benzene ring substituted with a nitrile group (-C≡N), a nitro group (-NO₂) at the para-position relative to the nitrile, and two fluorine atoms (-F) at the meta-positions. This arrangement is critical to its reactivity. The strong electron-withdrawing effects of the nitro and nitrile groups, compounded by the inductive effects of the fluorine atoms, render the aromatic ring highly electron-deficient. This electronic profile is the primary driver of the compound's characteristic reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Spectroscopic Characterization

Confirming the identity and purity of 3,5-Difluoro-4-nitrobenzonitrile requires a suite of spectroscopic techniques. While specific spectral data for this exact isomer is not widely published, the expected characteristics can be inferred from the functional groups present.

Table 2: Expected Spectroscopic Data for 3,5-Difluoro-4-nitrobenzonitrile

| Technique | Key Expected Features and Interpretation |

|---|---|

| Proton NMR (¹H NMR) | The spectrum is expected to be simple, showing a single signal (a triplet due to coupling with the two equivalent fluorine atoms) for the two equivalent aromatic protons. The chemical shift would be significantly downfield due to the strong deshielding effect of the adjacent electron-withdrawing groups. |

| Carbon-13 NMR (¹³C NMR) | The spectrum will show distinct signals for the different carbon environments. The carbon attached to the nitrile group and the carbon attached to the nitro group will be significantly deshielded. Carbon-fluorine coupling (large ¹JCF and smaller ²JCF, ³JCF) will be a key identifying feature. |

| Fluorine-19 NMR (¹⁹F NMR) | A single signal is expected for the two chemically equivalent fluorine atoms. This signal would likely appear as a doublet due to coupling with the adjacent aromatic protons. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit sharp, characteristic absorption bands. A strong, sharp peak for the C≡N (nitrile) stretch is expected around 2220-2240 cm⁻¹ for aromatic nitriles.[5] Strong bands corresponding to the asymmetric and symmetric N-O stretches of the nitro group will appear near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. A C-F stretch will be present in the 1350-1100 cm⁻¹ region.[6] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (184.10 g/mol ).[2] Characteristic fragmentation patterns would likely involve the loss of NO, NO₂, and HCN, providing further structural confirmation. |

Synthesis and Purification

Experimental Protocol: Representative Synthesis

-

Causality: This procedure utilizes a classic electrophilic aromatic substitution (nitration). Concentrated sulfuric acid serves both as a solvent and as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from potassium nitrate. The electron-deficient nature of the fluorinated benzonitrile ring requires strong nitrating conditions.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add concentrated sulfuric acid.

-

Addition of Precursor: To the cooled sulfuric acid, slowly add 3,5-difluorobenzonitrile.

-

Addition of Nitrating Agent: While maintaining the temperature at 0°C, slowly and portion-wise add potassium nitrate to the reaction mixture.[6]

-

Reaction Monitoring: Stir the mixture vigorously at 0°C for approximately 20-30 minutes.[6] The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

-

Work-up: Once the reaction is complete, carefully pour the entire reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

-

Causality: Purification is essential to remove unreacted starting materials and any potential side products. Recrystallization is an effective method for purifying crystalline solids based on differences in solubility at different temperatures.

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol/water or isopropanol). The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to yield the final product. The purity should be confirmed by analytical techniques such as melting point determination, NMR, and HPLC.

Caption: A representative workflow for the synthesis and purification of a difluoro-nitrobenzonitrile derivative.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3,5-Difluoro-4-nitrobenzonitrile is dominated by the powerful electron-withdrawing nature of its substituents.

-

Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the cumulative -I (inductive) and -R (resonance) effects of the nitro and nitrile groups. Conversely, it is highly activated for nucleophilic aromatic substitution (SₙAr) . The nitro group in the para position provides strong resonance stabilization to the negative charge of the Meisenheimer complex intermediate, which is a key step in the SₙAr mechanism. The fluorine atoms are excellent leaving groups in this context.

-

Nitrile Group: The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic structures like tetrazoles, which are valuable in medicinal chemistry as bioisosteres for carboxylic acids.[8]

-

Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is fundamental in pharmaceutical synthesis, as it introduces a key nucleophilic site for further derivatization.

Caption: Electronic influence of functional groups on the reactivity of the 3,5-Difluoro-4-nitrobenzonitrile core.

Applications in Research and Development

3,5-Difluoro-4-nitrobenzonitrile is not an end-product but a crucial starting point for creating more complex, high-value molecules. Its trifunctional nature allows for sequential and selective reactions, making it a versatile tool for synthetic chemists.

-

Pharmaceutical Synthesis: It is an instrumental building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The ability to sequentially replace the fluorine atoms and modify the nitro and nitrile groups allows for the construction of complex drug scaffolds. It is particularly useful in developing kinase inhibitors and other targeted therapies.[9]

-

Agrochemical Development: The compound plays a role in the creation of new pesticides and herbicides.[1] The presence of a fluorinated aromatic core is a common feature in modern agrochemicals, contributing to their efficacy and metabolic stability.

-

Materials Science: The unique electronic properties and thermal stability imparted by the fluorinated structure make it a candidate for applications in the development of advanced materials, such as specialty polymers and electronic components.[1]

-

Research Chemical: In academic and industrial labs, it is used to explore novel chemical reactions and develop new synthetic methodologies.[1][9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 3,5-Difluoro-4-nitrobenzonitrile | C7H2F2N2O2 | CID 57364465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1123172-88-2|3,5-Difluoro-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3,5-Difluoro-4-nitrobenzonitrile (CAS: 1123172-88-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,5-Difluoro-4-nitrobenzonitrile stands as a testament to the utility of fluorinated scaffolds, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this important building block, from its fundamental properties to its synthesis and applications, with a particular focus on its emerging role in the development of novel therapeutics.

Core Identification and Physicochemical Properties

3,5-Difluoro-4-nitrobenzonitrile is a substituted aromatic compound characterized by a benzene ring functionalized with two fluorine atoms, a nitro group, and a nitrile group. This unique arrangement of electron-withdrawing groups results in a highly activated aromatic system, poised for diverse chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 1123172-88-2 | N/A |

| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |

| Molecular Weight | 184.10 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| Purity | Typically ≥95-97% | [1] |

| Storage | Room Temperature, sealed in a dry environment | [1] |

Synthesis and Mechanistic Considerations

The primary route to 3,5-Difluoro-4-nitrobenzonitrile involves the electrophilic nitration of 3,5-difluorobenzonitrile. The fluorine and nitrile substituents are meta-directing; however, the ortho,para-directing influence of the fluorine atoms, coupled with steric hindrance, favors the introduction of the nitro group at the C4 position.

Experimental Protocol: Nitration of 3,5-Difluorobenzonitrile

This protocol is based on established methods for the nitration of analogous fluorinated benzonitriles and represents a plausible and efficient route to the target compound.[2][3]

Materials:

-

3,5-Difluorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Standard Glassware for Organic Synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 3,5-difluorobenzonitrile to concentrated sulfuric acid.

-

Maintain the temperature while slowly adding the nitrating agent (fuming nitric acid or potassium nitrate) portion-wise to the stirred mixture. The addition should be controlled to keep the internal temperature below 10-15 °C to minimize side product formation.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, the reaction mixture is carefully quenched by pouring it over crushed ice.

-

The precipitated solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 3,5-Difluoro-4-nitrobenzonitrile.

Causality in Experimental Choices:

-

Low Temperature: The nitration of activated aromatic systems is a highly exothermic process. Maintaining a low temperature is critical to control the reaction rate, prevent over-nitration, and minimize the formation of undesired isomers.

-

Strong Acid Medium: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Quenching on Ice: The addition of the reaction mixture to ice serves two purposes: it safely neutralizes the strong acid and precipitates the organic product, which has low solubility in the aqueous medium.

Diagram: Synthesis Workflow

Caption: A typical experimental workflow for the synthesis of 3,5-Difluoro-4-nitrobenzonitrile.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of 3,5-Difluoro-4-nitrobenzonitrile. The following are expected spectral characteristics based on the analysis of structurally similar compounds.[4][5]

| Technique | Key Data and Interpretation |

| Proton NMR (¹H NMR) | The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift will be significantly downfield due to the strong electron-withdrawing effects of the nitro and nitrile groups. |

| Carbon-13 NMR (¹³C NMR) | The ¹³C NMR spectrum will display distinct signals for each carbon environment. The carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups, with the carbon of the nitrile group appearing in the characteristic region for nitriles. |

| Mass Spectrometry (MS) | The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 184.10 g/mol . The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN), providing further structural confirmation.[6] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C≡N (nitrile) stretch, C-F (fluoro) stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group. |

Applications in Drug Discovery and Development

3,5-Difluoro-4-nitrobenzonitrile is a valuable building block in medicinal chemistry, primarily due to the reactivity of its nitro group and its potential for nucleophilic aromatic substitution of the fluorine atoms.[7]

Precursor for PRDM9 Inhibitors

A significant application of 3,5-Difluoro-4-nitrobenzonitrile is in the synthesis of inhibitors of PRDM9 (PR domain-containing protein 9).[7] PRDM9 is a histone methyltransferase that plays a crucial role in determining the locations of meiotic recombination hotspots.[8][9] Dysregulation of PRDM9 has been implicated in certain genetic disorders and infertility. The development of selective PRDM9 inhibitors is an active area of research for potential therapeutic interventions. 3,5-Difluoro-4-nitrobenzonitrile can serve as a key starting material for the elaboration of more complex molecules designed to bind to the active site of PRDM9.

Diagram: Role in Medicinal Chemistry

Caption: Synthetic utility of 3,5-Difluoro-4-nitrobenzonitrile in generating diverse chemical intermediates for drug discovery.

Safety and Handling

3,5-Difluoro-4-nitrobenzonitrile is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

3,5-Difluoro-4-nitrobenzonitrile is a strategically important fluorinated building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its unique electronic properties and multiple reactive sites make it an attractive starting material for the construction of complex and biologically active molecules. As research into novel therapeutic targets such as PRDM9 continues to expand, the demand for versatile and highly functionalized scaffolds like 3,5-Difluoro-4-nitrobenzonitrile is expected to grow, solidifying its role as a key intermediate in the development of next-generation pharmaceuticals.

References

-

† 1H-NMR and 13C-NMR Spectra. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. [Link]

-

PubMed. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. [Link]

-

ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [Link]

-

Beilstein Journals. BJOC - Search Results. [Link]

-

PubChem. 3,5-Difluoro-4-nitrobenzonitrile. [Link]

- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

-

PMC - PubMed Central. PRDM9 and its role in genetic recombination. [Link]

-

PMC. Multimer Formation Explains Allelic Suppression of PRDM9 Recombination Hotspots. [Link]

-

PMC - NIH. PRDM9 forms a trimer by interactions within the zinc finger array. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. PRDM9 and its role in genetic recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multimer Formation Explains Allelic Suppression of PRDM9 Recombination Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Difluoro-4-nitrobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Specialty Chemical Intermediates

In the fast-paced world of drug discovery and agrochemical development, the strategic use of highly functionalized building blocks is paramount. These intermediates, often possessing a unique arrangement of reactive groups, serve as the linchpins in the construction of complex molecular architectures. 3,5-Difluoro-4-nitrobenzonitrile (CAS No. 1123172-88-2) has emerged as one such pivotal intermediate, offering a unique combination of functionalities that make it a valuable tool for medicinal and synthetic chemists.[1] This guide aims to provide a comprehensive overview of its known properties, its significance in research and development, and a detailed look into the synthetic and analytical methodologies relevant to this class of compounds.

While 3,5-Difluoro-4-nitrobenzonitrile is recognized for its potential, detailed experimental protocols and comprehensive spectral characterization are not widely available in peer-reviewed literature, a common scenario for specialized, non-commercial reagents. To bridge this gap and provide actionable insights, this guide will present the available data for the title compound and supplement it with a detailed, validated experimental protocol for the synthesis and characterization of a closely related and structurally significant isomer, 4-Fluoro-3-nitrobenzonitrile. This approach offers a robust framework for understanding the chemical behavior and handling of this important class of fluorinated nitroaromatics.

Core Compound Profile: 3,5-Difluoro-4-nitrobenzonitrile

3,5-Difluoro-4-nitrobenzonitrile is a polysubstituted aromatic compound featuring a benzonitrile core functionalized with two fluorine atoms and a nitro group. This specific arrangement of electron-withdrawing groups imparts unique reactivity to the molecule, making it an attractive starting material for a variety of chemical transformations.[2]

Chemical Identity and Physical Properties

The fundamental properties of 3,5-Difluoro-4-nitrobenzonitrile are summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source(s) |

| CAS Number | 1123172-88-2 | [1] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [3] |

| Molecular Weight | 184.1 g/mol | [3] |

| Appearance | Powder | [3] |

| Boiling Point | 315.8 ± 42.0 °C (predicted) | [3] |

| Density | 1.51 ± 0.1 g/cm³ (predicted) | [3] |

| Flash Point | 144.8 ± 27.9 °C (predicted) | [3] |

| Purity | ≥97% | [3] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |

Structural Attributes and Reactivity Profile

The reactivity of 3,5-Difluoro-4-nitrobenzonitrile is dictated by the interplay of its three key functional groups: the nitrile, the nitro group, and the fluorine atoms, all of which are electron-withdrawing.

-

Nitrile Group (-C≡N): This group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. The electrophilicity of the nitrile carbon is enhanced by the presence of the other electron-withdrawing groups on the aromatic ring.

-

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. However, its most common and synthetically useful transformation is its reduction to an amino group (-NH₂), which is a versatile precursor for the formation of a wide range of other functionalities.

-

Fluorine Atoms (-F): The two fluorine atoms, positioned ortho and meta to the nitro group, significantly influence the electronic properties of the aromatic ring. The fluorine atom ortho to the nitro group is particularly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the fluoride with various nucleophiles, providing a powerful method for introducing new substituents onto the aromatic core.

The combination of these reactive sites makes 3,5-Difluoro-4-nitrobenzonitrile a highly versatile building block in multi-step syntheses.[2]

Synthesis and Characterization: A Representative Protocol for a Fluorinated Nitrobenzonitrile

Synthesis of 4-Fluoro-3-nitrobenzonitrile

This synthesis involves the electrophilic aromatic substitution of 4-fluorobenzonitrile. The fluorine atom is an ortho, para-director, while the nitrile group is a meta-director. The nitration occurs primarily at the position ortho to the fluorine and meta to the nitrile.[5]

Reaction Scheme:

Caption: Nitration of 4-fluorobenzonitrile to yield 4-fluoro-3-nitrobenzonitrile.

Materials:

-

4-Fluorobenzonitrile

-

Potassium Nitrate (KNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Silica Gel

-

Methylene Chloride (CH₂Cl₂)

-

Ice bath

-

Standard laboratory glassware

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, add concentrated sulfuric acid (125 mL).

-

To the cold, stirred sulfuric acid, add silica gel until a stirrable slurry is formed.[6]

-

To this mixture, add 4-fluorobenzonitrile (12.5 g, 103 mmol).[6]

-

Slowly and portion-wise, add potassium nitrate (10.4 g, 103 mmol), ensuring the temperature is maintained at or below 0 °C.[6]

-

Continue stirring the reaction mixture at 0 °C for 20 minutes.[6]

-

Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is passed through a short column of silica gel to remove the sulfuric acid.[6]

-

The product is then washed from the silica gel using methylene chloride.[4]

-

The methylene chloride eluent is collected and the solvent is removed under reduced pressure to yield the crude product as a crystalline solid.[6]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a product with a melting point of 86-88 °C.[6]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized product. The following are the expected spectroscopic features for a compound like 4-Fluoro-3-nitrobenzonitrile.

¹H NMR Spectroscopy:

The proton NMR spectrum will show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and nitrile groups, as well as the fluorine atom.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups. The carbon of the nitrile group typically appears in the range of 115-125 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:[7]

-

C≡N (nitrile) stretch: A sharp, intense peak around 2220-2240 cm⁻¹ for aromatic nitriles.[7]

-

N-O (nitro) stretches: Two strong bands, one symmetric and one asymmetric, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹.

-

C-F (fluoro) stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 4-Fluoro-3-nitrobenzonitrile, the expected molecular ion peak would be at m/z = 166.

Chemical Reactivity and Synthetic Applications

3,5-Difluoro-4-nitrobenzonitrile is a trifunctional molecule, offering multiple avenues for synthetic transformations. Its utility as a building block stems from the ability to selectively address each of the reactive sites.[8]

Caption: Key reaction pathways for 3,5-Difluoro-4-nitrobenzonitrile.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 4-position is activated towards nucleophilic displacement by the ortho and para electron-withdrawing nitro and nitrile groups, respectively. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted benzonitriles. The high reactivity of the C-F bond in SₙAr reactions is a well-established principle, often proceeding under milder conditions compared to the corresponding chloro or bromo analogues.[9]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[10] This can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[11] The resulting 4-amino-3,5-difluorobenzonitrile is a valuable intermediate, as the amino group can be further functionalized, for example, through diazotization or acylation.

Transformations of the Nitrile Group

The nitrile group offers a gateway to other important functionalities.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3,5-difluoro-4-nitrobenzoic acid) or an amide.[2]

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Selective reduction of the nitrile in the presence of the nitro group can be challenging and requires careful selection of reagents and reaction conditions.[12]

-

Cycloaddition: The nitrile can react with azides in a [3+2] cycloaddition to form tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.[2]

Applications in Drug Discovery and Development

The structural motifs accessible from 3,5-Difluoro-4-nitrobenzonitrile are prevalent in many biologically active compounds. Its role as a versatile intermediate makes it a valuable tool in the synthesis of novel therapeutic agents and agrochemicals.[1] One notable application is its use as a precursor for the synthesis of PRDM9 inhibitors, which are being investigated for their potential in various therapeutic areas.[8] The ability to introduce diverse substituents through SₙAr, coupled with the potential for further modification of the nitro and nitrile groups, allows for the rapid generation of compound libraries for lead optimization in drug discovery programs.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of 3,5-Difluoro-4-nitrobenzonitrile are crucial. The following information is based on the available Safety Data Sheet (SDS).[1][8]

Hazard Identification: [8]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures: [8]

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid Measures: [1]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: [3]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the full Safety Data Sheet (SDS) for 3,5-Difluoro-4-nitrobenzonitrile before use. [1][8]

Conclusion

3,5-Difluoro-4-nitrobenzonitrile stands out as a highly functionalized and reactive building block with significant potential in synthetic and medicinal chemistry. Its unique arrangement of fluorine, nitro, and nitrile groups on an aromatic ring provides a versatile platform for the synthesis of complex molecules. While detailed, publicly available experimental data for this specific compound is limited, the principles governing its reactivity are well-understood from the study of related compounds. This guide has provided a comprehensive overview of its known properties, a representative synthetic and analytical workflow for a closely related isomer, and an exploration of its key chemical transformations and applications. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, the importance of versatile intermediates like 3,5-Difluoro-4-nitrobenzonitrile is set to increase.

References

-

Xinchem Corporation. China 3,5-Difluoro-4-Nitrobenzonitrile Manufacturer and Supplier, Factory Exporter. [Link]

-

Alfa Chemical. China 3,5-Difluoro-4-nitrobenzonitrile CAS:1123172-88-2 Manufacturers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). Sourcing 3,5-Difluoro-4-nitrobenzonitrile: Factors for Buyers. [Link]

- Google. (2026, January 7).

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

-

Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. [Link]

-

ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

-

SpectraBase. 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. [Link]

-

PubChem. 3,5-Difluoro-4-nitrobenzonitrile. [Link]

-

PubChem. 4-Nitrobenzonitrile. [Link]

-

Asian Journal of Physics. FTIR and Raman spectra of 2,4-difluorobenzonitrile…. [Link]

-

PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

-

PubChemLite. 3,5-difluoro-4-hydroxy-benzonitrile (C7H3F2NO). [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. nbinno.com [nbinno.com]

- 3. China 3,5-Difluoro-4-nitrobenzonitrile CAS:1123172-88-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. file.ambeed.com [file.ambeed.com]

- 9. jk-sci.com [jk-sci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. echemi.com [echemi.com]

3,5-Difluoro-4-nitrobenzonitrile molecular weight and formula

An In-Depth Technical Guide to 3,5-Difluoro-4-nitrobenzonitrile (CAS: 1123172-88-2): Properties, Synthesis, and Applications

Introduction

3,5-Difluoro-4-nitrobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical intermediate in the fields of medicinal chemistry and agrochemical research.[1][2] Its unique molecular architecture, featuring a benzonitrile core substituted with two fluorine atoms and a nitro group, imparts specific reactivity that makes it an invaluable building block for the synthesis of complex, high-value molecules.[1][3] The presence of electron-withdrawing fluorine and nitro groups significantly influences the chemical behavior of the benzonitrile ring, enabling a range of organic transformations crucial for developing novel compounds with targeted biological activities.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 3,5-Difluoro-4-nitrobenzonitrile. We will delve into its fundamental physicochemical properties, propose a representative synthetic pathway grounded in established chemical principles, explore its applications in modern research, and provide essential safety and handling guidelines based on data from structurally analogous compounds.

Physicochemical and Structural Properties

The utility of 3,5-Difluoro-4-nitrobenzonitrile as a synthetic intermediate is fundamentally derived from its distinct chemical and physical properties. The molecule's structure is characterized by a high degree of electrophilicity at the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a key reaction in building molecular complexity.

Table 1: Core Properties of 3,5-Difluoro-4-nitrobenzonitrile

| Property | Value | Source(s) |

| CAS Number | 1123172-88-2 | [1][3] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [3][4][5] |

| Molecular Weight | 184.10 g/mol | [3][4][6] |

| Appearance | Solid | [3] |

| Predicted Boiling Point | 315.8 ± 42.0 °C | [3] |

| Predicted Density | 1.51 ± 0.1 g/cm³ | [3] |

| Predicted Flash Point | 144.8 ± 27.9 °C | [3] |

| Topological Polar Surface Area | 69.6 Ų | [6] |

The combination of a nitrile (-CN), two fluoro (-F) groups, and a nitro (-NO₂) group creates a powerful electron-withdrawing effect. This electronic profile is central to its "enhanced reactivity," making it a preferred starting material for constructing intricate molecular architectures in pharmaceutical and agrochemical development.[1]

Synthesis and Mechanistic Insights

While specific proprietary synthesis methods may vary between suppliers, a plausible and chemically sound route to 3,5-Difluoro-4-nitrobenzonitrile can be devised based on the principles of electrophilic aromatic substitution. The most logical precursor is 3,5-difluorobenzonitrile, which can be nitrated to yield the target compound.

Causality in Experimental Design

The choice of a nitrating agent and reaction conditions is critical. A mixture of concentrated nitric acid and sulfuric acid is the standard and effective reagent for nitrating deactivated aromatic rings. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the fluorine and nitrile substituents on the ring. Temperature control is paramount to prevent over-nitration and ensure regioselectivity. The substitution pattern is directed to the 4-position, which is sterically accessible and electronically favored.

Representative Synthetic Protocol: Nitration of 3,5-Difluorobenzonitrile

-

Reactor Preparation : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-difluorobenzonitrile to concentrated sulfuric acid (H₂SO₄) at 0°C. Stir the mixture until the starting material is fully dissolved.

-

Preparation of Nitrating Mixture : In a separate beaker, cautiously prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid, maintaining a low temperature by cooling in an ice bath.

-

Electrophilic Substitution : Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzonitrile via the dropping funnel. Critically maintain the reaction temperature below 5°C to control the exothermic reaction and maximize selectivity.

-

Reaction Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Quenching : Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction. This will precipitate the solid product.

-

Isolation and Purification : Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 3,5-Difluoro-4-nitrobenzonitrile.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 3,5-Difluoro-4-nitrobenzonitrile.

Applications in Research and Development

3,5-Difluoro-4-nitrobenzonitrile is not an end-product but a high-value intermediate. Its utility lies in its ability to serve as a foundational component for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Synthesis : The compound is instrumental in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The nitrile itself is a common pharmacophore found in over 30 prescribed drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[7]

-

Agrochemical Development : It plays a crucial role in creating new pesticides, herbicides, and other crop protection agents.[1] The incorporation of fluorine atoms often enhances the metabolic stability and potency of agrochemicals.

-

Research Chemistry : In academic and industrial R&D, this intermediate is used to explore novel chemical reactions and discover new compounds with potential biological activity.[1][2] Notably, it has been identified as a potential precursor for the synthesis of PRDM9 inhibitors, highlighting its relevance in cutting-edge scientific investigations.[2]

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Difluoro-4-nitrobenzonitrile (CAS 1123172-88-2) was not available in the consulted resources. The following guidance is synthesized from safety data for structurally related compounds, such as other fluorinated nitrobenzonitriles, and represents standard best practices for handling such chemicals.

Potential Hazards

Based on analogous compounds, 3,5-Difluoro-4-nitrobenzonitrile should be treated as a hazardous substance. Similar chemicals are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[8] They can cause serious skin and eye irritation.[8][9]

-

Acute Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation : Causes skin and serious eye irritation.

-

Organ Toxicity : May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

Hygiene : Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and washed before reuse.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

3,5-Difluoro-4-nitrobenzonitrile is a strategically important chemical intermediate whose value is defined by the unique reactivity conferred by its trifunctionalized structure. Its role as a versatile building block provides chemists with a reliable starting point for diverse synthetic routes leading to novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for leveraging its full potential in research and development, ultimately driving innovation across the chemical sciences.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Profile of 3,5-Difluoro-4-nitrobenzonitrile (CAS 1123172-88-2).

- Unknown Author. (n.d.).

- ECHEMI. (n.d.). 1123172-88-2, 3,5-Difluoro-4-nitrobenzonitrile Formula.

- PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile.

- PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry.

- Thermo Fisher Scientific. (2025).

- Echemi. (n.d.).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzonitrile.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzonitrile.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,5-Difluoro-4-nitrobenzonitrile | C7H2F2N2O2 | CID 57364465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Difluoro-4-nitrobenzonitrile | C7H2F2N2O2 | CID 57364465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3,5-Difluoro-4-nitrobenzonitrile in Organic Solvents

Introduction: The Significance of Solubility in Chemical Synthesis

3,5-Difluoro-4-nitrobenzonitrile is a key intermediate in the synthesis of advanced chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique molecular architecture, featuring two fluorine atoms and a nitro group on a benzonitrile framework, imparts specific reactivity that is highly valuable in the construction of complex molecules.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the overall efficiency and scalability of synthetic routes. This guide provides a foundational understanding of the factors governing the solubility of 3,5-Difluoro-4-nitrobenzonitrile and offers practical approaches for its experimental determination.

Physicochemical Properties of 3,5-Difluoro-4-nitrobenzonitrile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of 3,5-Difluoro-4-nitrobenzonitrile are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₂F₂N₂O₂ | [2] |

| Molecular Weight | 184.10 g/mol | [2] |

| Appearance | Typically a solid | [3] |

| Density | Approximately 1.51 g/cm³ | [3] |

| XLogP3 | 1.7 | [2] |

| Topological Polar Surface Area | 69.6 Ų | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

The presence of a nitro group and a nitrile group contributes significantly to the molecule's polarity and its ability to act as a hydrogen bond acceptor. The two fluorine atoms, being highly electronegative, further enhance the electron-withdrawing nature of the substituents on the aromatic ring. The XLogP3 value of 1.7 suggests a moderate lipophilicity. These features indicate that 3,5-Difluoro-4-nitrobenzonitrile will likely exhibit preferential solubility in polar aprotic solvents that can engage in dipole-dipole interactions.

Expected Solubility Trends in Organic Solvents: Insights from Analogous Compounds

In the absence of direct experimental data for 3,5-Difluoro-4-nitrobenzonitrile, examining the solubility of structurally similar compounds can provide valuable insights into its likely behavior. A study on the solubility of benzoic acid and its nitro-derivatives, 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, in a range of organic solvents offers a relevant comparison.[4]

The research demonstrated that the solubility of these nitrated aromatic acids generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water .[4] This trend highlights the importance of solvent polarity and hydrogen bonding capability in solubilizing such compounds. For instance, the high solubility in alcohols like methanol and ethanol can be attributed to their ability to act as both hydrogen bond donors and acceptors.

Based on this, the expected solubility of 3,5-Difluoro-4-nitrobenzonitrile in common organic solvents is likely to be:

-

High in polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate , which can engage in strong dipole-dipole interactions.

-

Moderate to High in polar protic solvents like methanol and ethanol , where hydrogen bonding can occur with the nitro and nitrile groups.

-

Low in non-polar solvents such as toluene and hexane , due to the significant mismatch in polarity.

-

Low in water , despite its polarity, due to the hydrophobic nature of the benzene ring.[5]

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6][7] This equilibrium-based technique provides a reliable and reproducible measurement of a compound's saturation concentration in a given solvent at a specific temperature.

Experimental Protocol

The following is a detailed, step-by-step methodology for determining the solubility of 3,5-Difluoro-4-nitrobenzonitrile using the shake-flask method.

Materials and Equipment:

-

3,5-Difluoro-4-nitrobenzonitrile (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3,5-Difluoro-4-nitrobenzonitrile to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

To each vial, add a known volume of the desired organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Prepare a series of standard solutions of 3,5-Difluoro-4-nitrobenzonitrile of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of 3,5-Difluoro-4-nitrobenzonitrile in the specific solvent at the experimental temperature.

-

Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like."[8][9] Each molecule is characterized by three parameters:

-

δD (Dispersion): Represents the energy from dispersion forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

| Compound | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Benzonitrile | 19.9 | 9.0 | 3.3 |

The following table presents the HSP for a selection of common organic solvents. By comparing these values to those of benzonitrile, we can make informed predictions about the solubility of 3,5-Difluoro-4-nitrobenzonitrile.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from publicly available HSP databases.

Based on the HSP of benzonitrile, solvents with a good balance of dispersion, polar, and hydrogen bonding forces, such as acetone and acetonitrile, are predicted to be good solvents. Alcohols like methanol and ethanol also show promise due to their hydrogen bonding capabilities. In contrast, the large difference in HSP between benzonitrile and hexane suggests poor solubility, which aligns with the general principle of "like dissolves like."

Conclusion

While direct experimental data on the solubility of 3,5-Difluoro-4-nitrobenzonitrile in organic solvents is currently limited in the public domain, a comprehensive understanding of its likely solubility behavior can be achieved through a combination of theoretical analysis and data from analogous compounds. The physicochemical properties of 3,5-Difluoro-4-nitrobenzonitrile suggest a preference for polar aprotic and polar protic solvents. For precise quantitative data, the shake-flask method remains the most reliable experimental approach. Furthermore, theoretical tools such as Hansen Solubility Parameters can provide valuable guidance in the selection of appropriate solvents for various applications. It is the recommendation of this guide that researchers perform experimental solubility determinations for their specific solvent systems to ensure accurate and optimal process development.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Pal, A., & Shen, T. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Huuskonen, J. (2001). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 41(4), 1047-1052. [Link]

-

Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 624-628. [Link]

-

Soltanpour, S., & Zarei, H. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743. [Link]

-

Chandrasekaran, S. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Solubility of Things. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. [Link]

-

Zhang, X., et al. (2018). The solubility of 3,5-dinitrobenzoic acid in seven solvents. ResearchGate. [Link]

-

Marques, M. R. C. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-10. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-6. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Profile of 3,5-Difluoro-4-nitrobenzonitrile (CAS 1123172-88-2). [Link]

-

Fagerberg, J. (2017). How do you perform the shake flask method to determine solubility? Quora. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile. [Link]

-

Chen, D., et al. (2010). Solubility of 3,5-Dinitrobenzoic Acid in Supercritical Carbon Dioxide with Cosolvent at Temperatures from (308 to 328) K and Pressures from (10.0 to 21.0) MPa. Journal of Chemical & Engineering Data, 55(8), 2841-2845. [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile. [Link]

-

U.S. Department of Energy. (n.d.). A Computational Route to Hansen Solubility Parameters of Nitrated Energetic Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

-

Wikipedia. (2023). Hansen solubility parameter. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Delgado, D. R., et al. (2020). Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropyl Alcohol). Journal of Chemical & Engineering Data, 65(11), 5434-5446. [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile. [Link]

-

CP Lab Safety. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile, 98% Purity, C7H2F2N2O2, 25 grams. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. [Link]

-

PubChem. (n.d.). 4-Nitrobenzonitrile. [Link]

-

Cynor Laboratories. (n.d.). 3-Chlorobenzonitrile(766-84-7). [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzonitrile. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to the Reactivity Profile of 3,5-Difluoro-4-nitrobenzonitrile

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for versatile and strategically functionalized intermediates is paramount. 3,5-Difluoro-4-nitrobenzonitrile (CAS 1123172-88-2) has emerged as such a cornerstone molecule.[1][2][3] Its architecture, featuring a highly electron-deficient aromatic ring decorated with three distinct and potent functional groups—a nitro group, a nitrile moiety, and two fluorine atoms—renders it an exceptionally reactive and versatile building block.[1] This guide provides an in-depth exploration of the reactivity profile of this compound, moving beyond simple reaction schemes to elucidate the underlying electronic principles that govern its chemical behavior. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in the construction of complex molecular architectures.[1]

Electronic Profile: The Foundation of Reactivity

The reactivity of 3,5-Difluoro-4-nitrobenzonitrile is dictated by the powerful and synergistic electron-withdrawing effects of its substituents. The nitro (-NO₂) and nitrile (-CN) groups are among the strongest electron-withdrawing groups in organic chemistry, operating through both inductive (-I) and resonance (-M) effects. They create a profound state of electron deficiency (electrophilicity) on the aromatic ring. The two fluorine atoms, positioned ortho to the nitro group, further enhance this effect through their strong inductive-withdrawing properties. This electronic arrangement is the primary driver for the molecule's dominant reaction pathway: nucleophilic aromatic substitution (SNAr).[4][5]

Caption: Electronic landscape of 3,5-Difluoro-4-nitrobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Manifold

The most significant and synthetically useful aspect of 3,5-Difluoro-4-nitrobenzonitrile's reactivity is its high susceptibility to nucleophilic aromatic substitution. The electron-deficient nature of the ring allows it to be attacked by a wide range of nucleophiles, leading to the displacement of one or both fluorine atoms.[4]

The Addition-Elimination Mechanism

Unlike SN1 or SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks one of the carbons bearing a fluorine atom (the ipso-carbon). This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial, and it is significantly enhanced by the ability of the ortho-nitro group to delocalize the negative charge.[5]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context.

A peculiarity of SNAr reactions is that fluoride is often the best leaving group among the halogens, contrary to trends in aliphatic substitutions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the slow step of the reaction.[6]

Regioselectivity and Scope

The two fluorine atoms at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. Therefore, monosubstitution will yield a single regioisomeric product. Disubstitution is also possible, typically requiring more forcing conditions (e.g., higher temperature, stronger base, or an excess of the nucleophile). This sequential reactivity allows for the controlled introduction of two different nucleophiles if desired.[7]

A broad array of nucleophiles can be employed, making this a highly versatile transformation:

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) react readily to form substituted anilines.

-

O-Nucleophiles: Alkoxides and phenoxides react to form aryl ethers.

-

S-Nucleophiles: Thiolates react to produce aryl thioethers.

| Nucleophile Class | Example Nucleophile | Product Type |

| Nitrogen | Piperidine | 3-Fluoro-5-(piperidin-1-yl)-4-nitrobenzonitrile |

| Oxygen | Sodium Methoxide | 3-Fluoro-5-methoxy-4-nitrobenzonitrile |

| Sulfur | Sodium Thiophenoxide | 3-Fluoro-4-nitro-5-(phenylthio)benzonitrile |

| Caption: Representative S |

Experimental Protocol: SNAr with a Secondary Amine

This protocol describes a general, self-validating procedure for the monosubstitution of a fluorine atom with a secondary amine.

Materials:

-

3,5-Difluoro-4-nitrobenzonitrile

-

Secondary Amine (e.g., Morpholine) (1.0 - 1.1 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry, round-bottom flask under a nitrogen atmosphere, add 3,5-Difluoro-4-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.2 M concentration with respect to the starting material).

-

Add the secondary amine (1.05 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C. The causality here is that gentle heating is typically sufficient to overcome the activation energy for the rate-determining nucleophilic attack without promoting unwanted side reactions or disubstitution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine. This step is crucial for removing the high-boiling point DMF solvent.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure monosubstituted product.

Caption: General experimental workflow for SNAr reactions.

Transformations of the Nitrile and Nitro Groups

While SNAr reactions dominate, the nitrile and nitro functionalities serve as critical handles for subsequent molecular elaboration. Their reactivity can be addressed selectively, often after one or both fluorine atoms have been substituted.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic character of the aromatic ring. This reduction can be achieved using various standard conditions, such as:

-

Catalytic hydrogenation (H₂, Pd/C)

-

Tin(II) chloride (SnCl₂) in HCl/Ethanol

-

Iron powder (Fe) in acetic acid

Impact on Reactivity: This transformation is synthetically profound. The resulting amino group is a strong electron-donating group, which completely deactivates the ring towards further SNAr but strongly activates it for electrophilic aromatic substitution (EAS).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,5-Difluoro-4-nitrobenzonitrile | C7H2F2N2O2 | CID 57364465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activity of 3,5-Difluoro-4-nitrobenzonitrile derivatives

An In-Depth Technical Guide on the Potential Biological Activity of 3,5-Difluoro-4-nitrobenzonitrile Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide focuses on a particularly intriguing scaffold: 3,5-Difluoro-4-nitrobenzonitrile. This molecule serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant potential for biological activity.[2] Its structure is primed for chemical modification, offering a platform to explore structure-activity relationships and develop novel therapeutic agents. This document will provide an in-depth exploration of the synthesis, known biological activities, and future potential of derivatives originating from this fluorinated benzonitrile core, aimed at researchers and professionals in the field of drug development.

The 3,5-Difluoro-4-nitrobenzonitrile Core: A Privileged Starting Point

The chemical architecture of 3,5-Difluoro-4-nitrobenzonitrile (CAS 1123172-88-2) is what makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2] The molecule's reactivity is dictated by the interplay of its three key functional groups:

-

Two Fluorine Atoms: Positioned at the 3 and 5 positions, these strongly electron-withdrawing groups enhance the electrophilicity of the benzene ring, making it susceptible to nucleophilic aromatic substitution. This allows for the strategic introduction of various functional groups.

-

A Nitro Group: The nitro group at the 4-position is a powerful electron-withdrawing group, further activating the ring for substitution reactions.[1] Additionally, the nitro group itself can be a pharmacophore or can be reduced to an amino group, providing a handle for further derivatization.

-

A Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional avenues for molecular diversification.

This unique combination of functional groups provides a robust platform for generating libraries of compounds with diverse biological activities.[2]

Caption: Chemical structure of the core molecule.

Synthetic Pathways to Bioactive Derivatives

The primary route for derivatization of 3,5-Difluoro-4-nitrobenzonitrile involves the nucleophilic aromatic substitution of one or both fluorine atoms. The choice of nucleophile is critical in determining the resulting biological activity.

General Protocol for Nucleophilic Aromatic Substitution

This protocol outlines a general method for the synthesis of a derivative via nucleophilic aromatic substitution.

Materials:

-

3,5-Difluoro-4-nitrobenzonitrile

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A base (e.g., Potassium carbonate or Triethylamine), if required

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, brine, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 3,5-Difluoro-4-nitrobenzonitrile (1 equivalent) in the chosen polar aprotic solvent.

-

Addition of Reagents: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an amine or requires a base, add the base (1.5-2 equivalents).

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 120°C, depending on the reactivity of the nucleophile. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-